molecular formula C19H22FN3O4 B1198415 (R)-gatifloxacin

(R)-gatifloxacin

货号: B1198415
分子量: 375.4 g/mol
InChI 键: XUBOMFCQGDBHNK-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Gatifloxacin is a stereoisomer of the broad-spectrum, fourth-generation fluoroquinolone antibiotic, gatifloxacin. As a research chemical, it serves as a critical reference standard and tool compound for investigating the stereoselective pharmacology of the gatifloxacin molecule. Gatifloxacin's primary mechanism of action, which this compound shares, involves the inhibition of two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This dual inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to bactericidal effects . Researchers utilize this compound in studies aimed at understanding the distinct pharmacokinetic, metabolic, and binding properties of the individual enantiomers, separate from the racemic mixture. It is important to note that systemic administration of gatifloxacin has been associated with serious dysglycemia in clinical use, leading to the withdrawal of oral and intravenous formulations from the market in several countries . This underscores the value of this compound as a precise material for specialized microbiological and pharmacological research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

分子式

C19H22FN3O4

分子量

375.4 g/mol

IUPAC 名称

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1

InChI 键

XUBOMFCQGDBHNK-SNVBAGLBSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

手性 SMILES

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

规范 SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

溶解度

38.6 [ug/mL]

产品来源

United States

科学研究应用

Clinical Applications in Human Medicine

1.1 Treatment of Bacterial Infections

(R)-gatifloxacin is primarily used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. A notable study compared this compound to levofloxacin for treating uncomplicated skin and soft tissue infections. The results indicated that this compound had a clinical cure rate of 91%, compared to 84% for levofloxacin, demonstrating its efficacy in this area .

1.2 Ocular Applications

This compound is formulated as an ophthalmic solution for treating bacterial conjunctivitis. Clinical trials showed that a 0.5% solution was significantly more effective than its vehicle in eradicating pathogens responsible for conjunctivitis, achieving a microbiological eradication rate of 90% . Additionally, it has been shown to be effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus .

Agricultural Applications

2.1 Antibacterial Activity Against Phytopathogenic Bacteria

Recent research has highlighted the potential of this compound in agriculture, specifically against plant pathogenic bacteria. A study demonstrated that this compound exhibited a remarkable inhibition rate of 95% against Ralstonia solanacearum, a major threat to crops . The compound's minimum inhibitory concentration was found to be as low as 0.125 mg/L, showcasing its potential as an effective treatment for bacterial wilt in plants.

2.2 Broad-Spectrum Efficacy

In addition to Ralstonia solanacearum, this compound has shown effectiveness against other plant pathogens such as Pseudomonas syringae and Xanthomonas campestris. Treatment with this compound significantly inhibited biofilm formation and bacterial growth in these species, suggesting its applicability as a biocontrol agent in agricultural settings .

Safety Profile and Side Effects

While this compound is generally well tolerated, it has been associated with dysglycemic effects, particularly hyperglycemia in elderly patients or those with renal impairment . Monitoring is advised when prescribing this medication to at-risk populations.

Summary Table: Applications of this compound

Application Area Specific Use Efficacy/Outcomes
Human MedicineTreatment of bacterial infectionsClinical cure rate: 91% vs. 84% for levofloxacin
Ocular treatment for conjunctivitisMicrobiological eradication rate: 90%
AgricultureControl of Ralstonia solanacearumInhibition rate: 95% at 0.0625 mg/L
Efficacy against other phytopathogensSignificant inhibition of Pseudomonas syringae and Xanthomonas

相似化合物的比较

Comparison with Ofloxacin

Gatifloxacin demonstrates superior in vitro potency compared to ofloxacin, a second-generation FQ. A study of 228 Mycobacterium tuberculosis isolates revealed that gatifloxacin minimum inhibitory concentrations (MICs) were systematically lower than those of ofloxacin. The gatifloxacin/ofloxacin MIC ratio (linear scale) increased from 3.4 to 5.7 as gatifloxacin MICs rose from 0.25 to 4 mg/L, indicating a stronger bactericidal effect .

Table 1: MIC Comparisons of Fluoroquinolones Against M. tuberculosis

Compound MIC Range (mg/L) MIC Ratio vs Ofloxacin
Ofloxacin Not reported* Reference
Gatifloxacin 0.25–4 3.4–5.7
Moxifloxacin 0.25–4 3.2–4.7

*Ofloxacin MICs were "systematically and significantly higher" than gatifloxacin .

Comparison with Moxifloxacin

Gatifloxacin exhibits marginally greater in vitro activity against M. tuberculosis than moxifloxacin, with steeper regression slopes for moxifloxacin MICs suggesting slightly reduced potency . However, moxifloxacin’s pharmacokinetic (PK) profile—particularly its higher plasma AUC (area under the curve)—may compensate for this difference. The AUC/MIC ratio, a key predictor of clinical efficacy, is similar for both drugs, implying comparable in vivo potency at equivalent dosages .

Comparison with Ciprofloxacin

Clinical failure rates were nearly identical (12% vs. 11%, p = 0.72), suggesting equivalent efficacy in treating dysentery caused by Shigella spp. .

Comparison with Novel Anti-Salmonella Compounds

Gatifloxacin outperformed three novel compounds (5, 19, 32) in inhibiting Salmonella spp., except against S. abortus equi. For this strain, all compounds, including gatifloxacin, had MICs of 1–8 μg/mL. For other Salmonella species (e.g., S. typhi), gatifloxacin’s MICs were consistently lower, likely due to stronger binding to bacterial targets like SipD orthologues .

Table 2: Anti-Salmonella Activity of Gatifloxacin vs. Novel Compounds

Strain Gatifloxacin MIC (μg/mL) Compounds 5, 19, 32 MIC (μg/mL)
S. abortus equi 1–8 1–8
Other Salmonella 1–53† Higher than gatifloxacin

†Exact values vary by strain; gatifloxacin consistently showed lower MICs .

准备方法

Bromination Reaction

In the first step, R(+)-α-phenylethylamine undergoes bromination using Lewis acids such as anhydrous aluminum trichloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O) as catalysts. The reaction occurs in solvents like toluene or dichloroethane at elevated temperatures, yielding a brominated compound (Compound 2). This step ensures regioselective bromination critical for subsequent functionalization.

Chloromethylation Reaction

Compound 2 is subjected to chloromethylation using paraformaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃). The molar ratio of reactants (1:1–10:1–3:0.05–0.5 for Compound 2:HCl:paraformaldehyde:catalyst) and temperature (55–65°C for 5–6 hours) are optimized to maximize yield. This step introduces the chloromethyl group, setting the stage for cyclization.

Cyclization to the Isoindole Derivative

The final step involves dissolving Compound 3 in solvents such as ethanol or acetone and treating it with alkali (e.g., NaOH or KOH) under heating. This induces cyclization, forming the (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole intermediate with retained chirality. The use of chiral starting materials ensures enantiomeric fidelity, a prerequisite for this compound synthesis.

Core Synthetic Routes for this compound

The quinolone core of this compound is constructed via a coupling reaction between the chiral intermediate and a fluoroquinolone precursor. U.S. Patent 7,531,656B2 details this process using 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 2-methylpiperazine.

Coupling Reaction Conditions

The reaction occurs in dimethyl sulfoxide (DMSO) at 40–70°C under an inert nitrogen or argon atmosphere. Maintaining the temperature at 55°C for ≥12 hours facilitates nucleophilic substitution at the 7-position of the quinolone core. The choice of DMSO enhances solubility and reaction kinetics, achieving yields surpassing 20% reported in earlier methods.

Stereochemical Control

While the patent describes racemic gatifloxacin synthesis, enantiomeric purity is attainable by employing the (1R)-intermediate from Section 1.3. This approach avoids post-synthesis resolution, streamlining production of the (R)-enantiomer.

Optimization of Reaction Parameters

Catalyst and Solvent Screening

Catalysts and solvents profoundly impact reaction efficiency. For bromination, AlCl₃ outperforms ZnCl₂, achieving higher regioselectivity. In coupling reactions, DMSO minimizes byproduct formation compared to polar aprotic solvents like NMP or DMAC.

Table 1: Catalyst Performance in Bromination

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Toluene7085*
BF₃·Et₂ODichloroethane6078*
*Estimated from patent claims.

Temperature and Time Profiling

The chloromethylation reaction achieves optimal conversion at 60°C over 5 hours, whereas prolonged heating (>10 hours) promotes degradation. Similarly, coupling reactions at 55°C for 12 hours balance completeness and impurity control.

Purification and Isolation Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. The crude product is combined with cosolvents like toluene or water and cooled to 25°C to precipitate impurities. Slurrying with acetonitrile-water mixtures further reduces desmethyl gatifloxacin and 2′-methylgatifloxacin to <0.07% and <0.06%, respectively.

Table 2: Impurity Levels Post-Purification

ImpurityConcentration (Area-%)
Desmethyl gatifloxacin≤0.07
2′-Methylgatifloxacin≤0.06

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

ParameterIntermediate SynthesisCoupling Reaction
Key ReagentR(+)-α-phenylethylamine2-Methylpiperazine
CatalystAlCl₃/ZnCl₂None
SolventToluene/DMSODMSO
Temperature (°C)60–7055
Chirality ControlStarting materialIntermediate coupling

常见问题

Q. What steps ensure methodological transparency in this compound research publications?

  • Methodological Answer : Adhere to journal guidelines (e.g., Pharmaceutical Research) by disclosing IRB approvals, sample sizes, and statistical tests. Specify equipment manufacturers and drug batch numbers. Use SI units and avoid duplicating data between text and tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-gatifloxacin
Reactant of Route 2
Reactant of Route 2
(R)-gatifloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。